molecular formula C19H17F3O4S B14127078 Methanesulfonic acid, 1,1,1-trifluoro-, (4E)-2,3,6,7-tetrahydro-4-phenyl-1-benzoxonin-9-yl ester

Methanesulfonic acid, 1,1,1-trifluoro-, (4E)-2,3,6,7-tetrahydro-4-phenyl-1-benzoxonin-9-yl ester

Cat. No.: B14127078
M. Wt: 398.4 g/mol
InChI Key: OURANXONQYRTGF-VIZOYTHASA-N
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Description

Methanesulfonic acid, 1,1,1-trifluoro-, (4E)-2,3,6,7-tetrahydro-4-phenyl-1-benzoxonin-9-yl ester is a complex organic compound with a unique structure that combines the properties of methanesulfonic acid and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid, 1,1,1-trifluoro-, (4E)-2,3,6,7-tetrahydro-4-phenyl-1-benzoxonin-9-yl ester typically involves the esterification of methanesulfonic acid with the corresponding alcohol. The reaction is usually carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, 1,1,1-trifluoro-, (4E)-2,3,6,7-tetrahydro-4-phenyl-1-benzoxonin-9-yl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols.

Scientific Research Applications

Methanesulfonic acid, 1,1,1-trifluoro-, (4E)-2,3,6,7-tetrahydro-4-phenyl-1-benzoxonin-9-yl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and other functionalized compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methanesulfonic acid, 1,1,1-trifluoro-, (4E)-2,3,6,7-tetrahydro-4-phenyl-1-benzoxonin-9-yl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The ester bond may also play a role in the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonic acid, 1,1,1-trifluoro-, 4-aminophenyl ester
  • Methanesulfonic acid, 1,1,1-trifluoro-, 6-methyl-2-pyridinyl ester
  • Methanesulfonic acid, 1,1,1-trifluoro-, 4,4-difluoro-1-cyclohexen-1-yl ester

Uniqueness

Methanesulfonic acid, 1,1,1-trifluoro-, (4E)-2,3,6,7-tetrahydro-4-phenyl-1-benzoxonin-9-yl ester stands out due to its unique combination of a benzoxonin ring and trifluoromethyl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C19H17F3O4S

Molecular Weight

398.4 g/mol

IUPAC Name

[(4E)-4-phenyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl] trifluoromethanesulfonate

InChI

InChI=1S/C19H17F3O4S/c20-19(21,22)27(23,24)26-17-9-10-18-16(13-17)8-4-7-15(11-12-25-18)14-5-2-1-3-6-14/h1-3,5-7,9-10,13H,4,8,11-12H2/b15-7+

InChI Key

OURANXONQYRTGF-VIZOYTHASA-N

Isomeric SMILES

C/1CC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)OCC/C(=C1)/C3=CC=CC=C3

Canonical SMILES

C1CC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)OCCC(=C1)C3=CC=CC=C3

Origin of Product

United States

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